![molecular formula C21H14ClN3O2 B2392962 (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327183-70-9](/img/structure/B2392962.png)
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known as CCIC, is a synthetic compound with potential applications in scientific research. CCIC belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been reported to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.
Advantages and Limitations for Lab Experiments
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is also easy to synthesize using simple and efficient methods. However, (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for the research and development of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. One potential direction is the investigation of the structure-activity relationship of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide and its analogs. This could lead to the development of more potent and selective inhibitors of certain enzymes and signaling pathways. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide in vivo. This could provide valuable information on the absorption, distribution, metabolism, and excretion of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide and its potential therapeutic applications.
In conclusion, (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic compound with potential applications in scientific research. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been synthesized using various methods and has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been shown to inhibit the activity of certain enzymes and signaling pathways. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems. There are several future directions for the research and development of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, including the investigation of its structure-activity relationship and pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been synthesized using various methods, including the reaction of 3-chloroaniline and 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with salicylaldehyde. Another method involves the reaction of 3-chloroaniline and 2-pyridinecarboxaldehyde in the presence of a base, followed by the reaction with 4-hydroxycoumarin. Both methods yield (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide with high purity.
Scientific Research Applications
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
properties
IUPAC Name |
2-(3-chlorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-7-5-8-16(13-15)24-21-17(12-14-6-1-2-9-18(14)27-21)20(26)25-19-10-3-4-11-23-19/h1-13H,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYJDOLRFRBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide |
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